7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
SKF 64139, also known as 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is a potent and reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT). This enzyme catalyzes the conversion of norepinephrine to epinephrine in the final steps of catecholamine synthesis. SKF 64139 has the ability to cross the blood-brain barrier, making it effective in lowering epinephrine levels both in the adrenal gland and the central nervous system .
Mechanism of Action
Target of Action
The primary target of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is phenylethanolamine N-methyltransferase (PNMT) . PNMT is an enzyme that plays a crucial role in the biosynthesis of epinephrine (adrenaline) from norepinephrine .
Mode of Action
This compound acts as a potent reversible inhibitor of PNMT . By inhibiting PNMT, it prevents the conversion of norepinephrine to epinephrine, thereby affecting the levels of these neurotransmitters .
Biochemical Pathways
The inhibition of PNMT by this compound affects the catecholamine biosynthesis pathway . This pathway is responsible for the production of key neurotransmitters like dopamine, norepinephrine, and epinephrine. By inhibiting PNMT, the compound can potentially alter the balance of these neurotransmitters .
Result of Action
The inhibition of PNMT by this compound can lead to a decrease in the production of epinephrine . This could potentially affect various physiological processes regulated by this neurotransmitter, including the body’s response to stress, heart rate, and blood pressure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also affect PNMT or the catecholamine biosynthesis pathway could potentially impact the compound’s efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound . .
Biochemical Analysis
Biochemical Properties
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines such as epinephrine . By inhibiting PNMT, this compound can modulate the levels of these neurotransmitters, which play crucial roles in the central nervous system. Additionally, this compound has been shown to interact with other biomolecules, including various proteins and enzymes, affecting their activity and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving catecholamines . This compound can alter gene expression and cellular metabolism by modulating the levels of neurotransmitters and other signaling molecules. In neuronal cells, this compound has been shown to affect synaptic transmission and plasticity, which are critical for learning and memory .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PNMT . This inhibition is achieved by binding to the active site of the enzyme, preventing the methylation of phenylethanolamine to form epinephrine . Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation products may also form over time, potentially altering its activity and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate neurotransmitter levels without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as alterations in blood pressure and central nervous system depression . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PNMT . By inhibiting this enzyme, the compound affects the biosynthesis of catecholamines, leading to changes in metabolic flux and metabolite levels . Additionally, it may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects . Transporters and binding proteins may facilitate its movement and localization within cells, affecting its accumulation and activity .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and subsequent cellular processes, highlighting the importance of understanding its subcellular distribution .
Chemical Reactions Analysis
Scientific Research Applications
SKF 64139 has several scientific research applications:
Chemistry: It is used as a tool to study the inhibition of phenylethanolamine N-methyltransferase and its effects on catecholamine synthesis.
Biology: SKF 64139 is used to investigate the role of epinephrine in various physiological processes, including cardiovascular function and stress response.
Medicine: The compound has potential therapeutic applications in conditions where modulation of catecholamine levels is beneficial, such as hypertension and certain psychiatric disorders.
Industry: SKF 64139 may be used in the development of new pharmaceuticals targeting the catecholamine pathway
Comparison with Similar Compounds
SKF 64139 is unique in its ability to inhibit phenylethanolamine N-methyltransferase and cross the blood-brain barrier. Similar compounds include:
Clorgyline: A monoamine oxidase inhibitor that also affects catecholamine levels but through a different mechanism of action.
Pargyline: Another monoamine oxidase inhibitor with similar effects on catecholamine metabolism.
SKF 64139 stands out due to its dual action on both peripheral and central catecholamine levels, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPUBEDBBOGGIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210570 | |
Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61563-24-4 | |
Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61563-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061563244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08550 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0EP5O913J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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